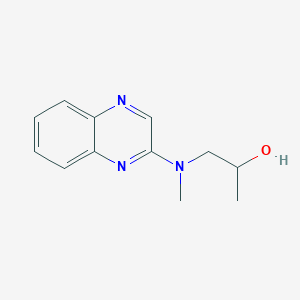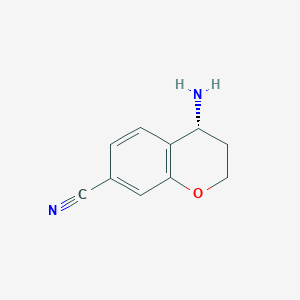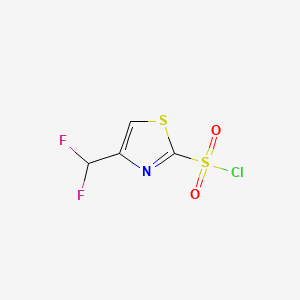![molecular formula C32H14 B14893626 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple ethynyl groups attached to a benzenoanthracene core, making it a valuable building block for the synthesis of advanced materials.
Métodos De Preparación
The synthesis of 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves several steps. One notable method includes the solid-state explosion of organic single crystals containing primer molecules. This process is realized by the Bergman reaction (cycloaromatization) of three enediyne groups on the compound, which triggers an explosive reaction and quickly changes to a three-dimensional porous material without the presence of solvents or catalysts . This method yields products of high purity, eliminating the need for post-treatment purification.
Análisis De Reacciones Químicas
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The ethynyl groups can undergo substitution reactions with suitable reagents, resulting in the formation of substituted derivatives.
Cycloaromatization: The Bergman reaction is a notable reaction where the enediyne groups undergo cycloaromatization, leading to the formation of a three-dimensional porous network.
Aplicaciones Científicas De Investigación
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials, including porous organic networks and metal-organic frameworks.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug delivery systems and diagnostic tools.
Industry: The compound’s high surface area and stability make it suitable for industrial applications, such as catalytic supports, gas capture and storage, and energy conversion and storage
Mecanismo De Acción
The mechanism of action of 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene involves the cycloaromatization of its enediyne groups. This reaction is triggered by an abrupt change in lattice energy induced by the release of primer molecules in the crystal lattice. The explosive reaction results in the formation of a three-dimensional porous network, which can be studied using single-crystal X-ray diffraction and differential scanning calorimetry .
Comparación Con Compuestos Similares
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene can be compared with other similar compounds, such as:
2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene: This compound contains bromine atoms instead of ethynyl groups and is used as an impurity standard and reference substance.
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride: This compound contains amine groups and is used in various chemical applications.
The uniqueness of this compound lies in its ability to undergo explosive cycloaromatization reactions, leading to the formation of high-purity porous materials without the need for solvents or catalysts.
Propiedades
Fórmula molecular |
C32H14 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4,5,11,12,17,18-hexaethynylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene |
InChI |
InChI=1S/C32H14/c1-7-19-13-25-26(14-20(19)8-2)32-29-17-23(11-5)21(9-3)15-27(29)31(25)28-16-22(10-4)24(12-6)18-30(28)32/h1-6,13-18,31-32H |
Clave InChI |
JABADJSQJSAHCS-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1C#C)C3C4=C(C2C5=C3C=C(C(=C5)C#C)C#C)C=C(C(=C4)C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


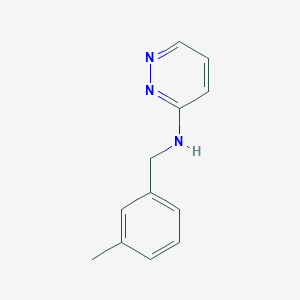
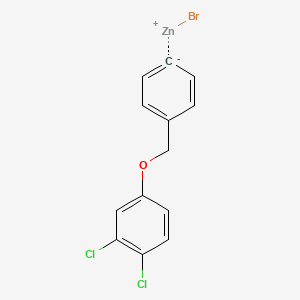

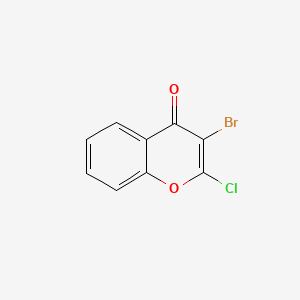
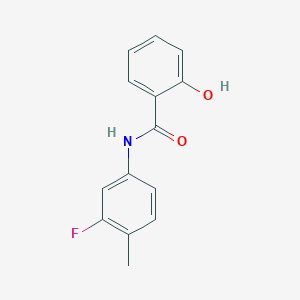
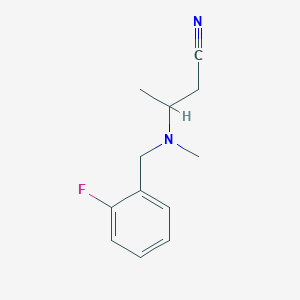
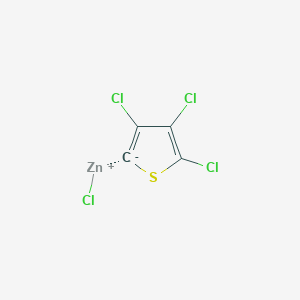
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
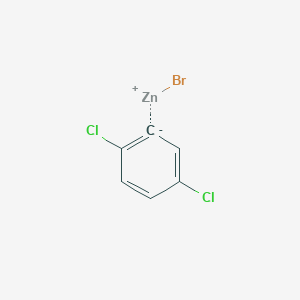
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
